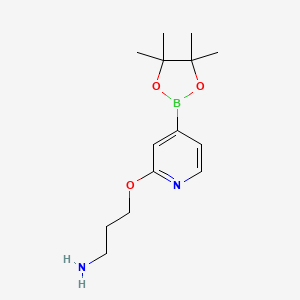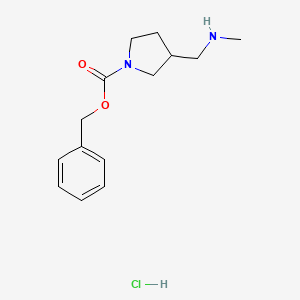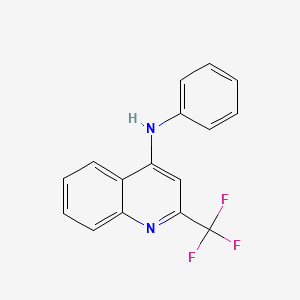![molecular formula C17H12ClNO B11842215 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone CAS No. 6332-47-4](/img/structure/B11842215.png)
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone typically involves the reaction of 4-chloroaniline with 2-chloroquinoline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes or receptors.
Industry: It is used in the development of dyes, catalysts, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer research, it may inhibit specific kinases or receptors involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Camptothecin: An anticancer agent that inhibits topoisomerase I.
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
6332-47-4 |
|---|---|
Molekularformel |
C17H12ClNO |
Molekulargewicht |
281.7 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C17H12ClNO/c1-11(20)15-10-17(12-6-8-13(18)9-7-12)19-16-5-3-2-4-14(15)16/h2-10H,1H3 |
InChI-Schlüssel |
HRRKLNUBJVRUKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)





![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)
